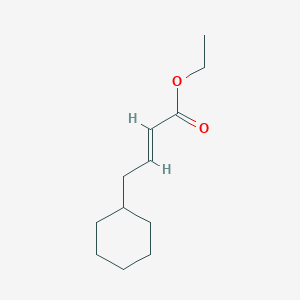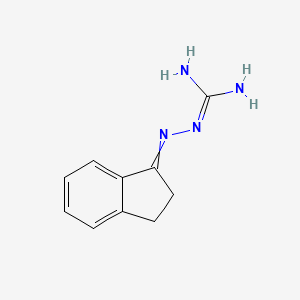
2-(2,3-Dihydroinden-1-ylideneamino)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydroinden-1-ylideneamino)guanidine is a compound that belongs to the class of guanidines Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes
Méthodes De Préparation
The synthesis of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions are mild, and the substrate scope is wide, making it a versatile method for preparing this compound.
Analyse Des Réactions Chimiques
2-(2,3-Dihydroinden-1-ylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other guanidine derivatives.
Substitution: It can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include thioureas, carbodiimides, and transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,3-Dihydroinden-1-ylideneamino)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Its unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Guanidine derivatives are known for their pharmaceutical applications, and this compound could be explored for its therapeutic potential.
Industry: It can be used in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may exhibit similar mechanisms, making it relevant for studying neuromuscular functions and related disorders.
Comparaison Avec Des Composés Similaires
2-(2,3-Dihydroinden-1-ylideneamino)guanidine can be compared with other guanidine derivatives, such as:
- N-{ (7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide
- Guanethidine
- Guanidine
These compounds share the guanidine functionality but differ in their specific structures and applications
Propriétés
Numéro CAS |
111159-88-7 |
|---|---|
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-(2,3-dihydroinden-1-ylideneamino)guanidine |
InChI |
InChI=1S/C10H12N4/c11-10(12)14-13-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2,(H4,11,12,14) |
Clé InChI |
KQRVMHTZHXFBPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NN=C(N)N)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
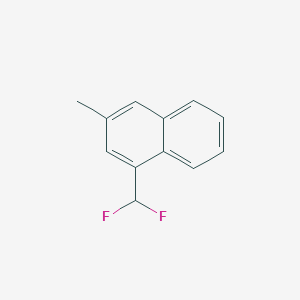
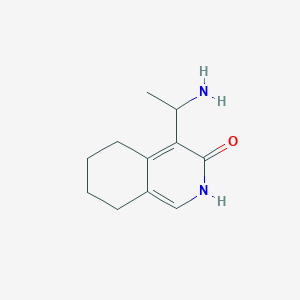
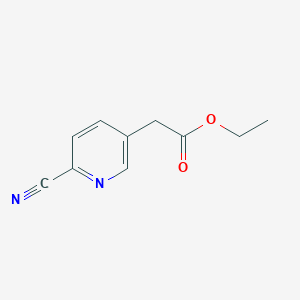
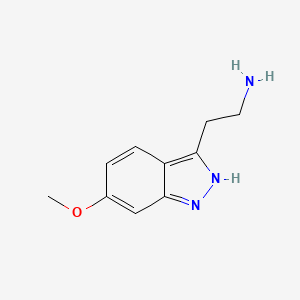
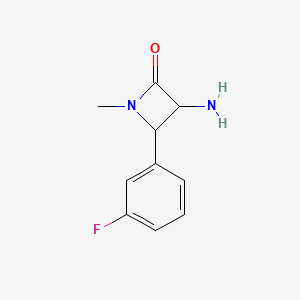


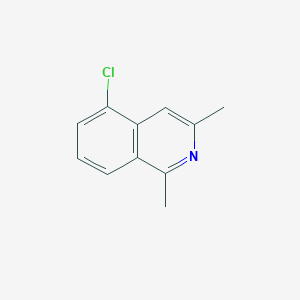
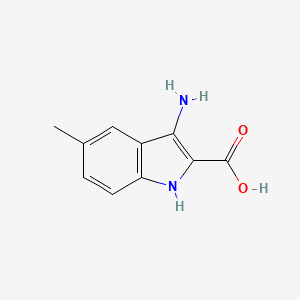

![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
